5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide
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Overview
Description
The compound “5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a cyclopropyl group, a furan ring, a phenyl ring, an oxazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group might participate in hydrolysis reactions, and the furan ring might undergo electrophilic substitution .Scientific Research Applications
Synthesis and Biological Activities
Antiallergic Activity : Derivatives similar to the specified compound have shown potent antiallergic activity. A novel series involving furan-3-carboxamides demonstrated significant inhibition against serotonin, histamine, and bradykinin, highlighting their potential as antiallergic agents (Georgiev et al., 1987).
Antidepressant and Antianxiety Properties : Compounds structurally related to the mentioned chemical have been evaluated for their antidepressant and antianxiety activities. Notably, derivatives involving 1,2-oxazole linked to furan and phenyl groups have shown promising results in reducing immobility times in behavioral tests, indicating their potential as therapeutic agents for mental health disorders (Kumar et al., 2017).
Antimicrobial and Anti-Influenza Virus Activity : Heterocyclic compounds based on furanones, including those with structural similarities to the target compound, have displayed significant anti-avian influenza virus (H5N1) activity. This suggests their potential application in antiviral research (Flefel et al., 2012).
Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines, related in structural complexity and functional group arrangement to the compound , have shown excellent in vitro and in vivo activity against protozoal infections. This highlights the compound's potential in the development of antiprotozoal medications (Ismail et al., 2004).
Antibacterial and Antiurease Activities : Derivatives featuring the furan moiety have demonstrated effective antibacterial and antiurease activities, underscoring their utility in combating microbial infections and urease-related disorders (Sokmen et al., 2014).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For instance, if this compound were a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Unfortunately, without specific information, it’s difficult to predict the mechanism of action .
Future Directions
Properties
IUPAC Name |
5-cyclopropyl-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-16(12-3-5-13(6-4-12)17-2-1-9-24-17)11-20-19(23)15-10-18(25-21-15)14-7-8-14/h1-6,9-10,14,16,22H,7-8,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDOUAVRAZNYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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